molecular formula C18H21N3O4S B2396945 N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034471-19-5

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2396945
CAS No.: 2034471-19-5
M. Wt: 375.44
InChI Key: GIQGSSGXLFQMCR-UHFFFAOYSA-N
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Description

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine and pyridine rings suggests that it may exhibit a range of biological activities.

Mechanism of Action

Target of Action

The primary target of N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α is only found in the hypoxic nucleus and determines the HIF-1 activity .

Mode of Action

The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . The activation of this pathway leads to the acceleration of glycolysis in tumor cells and upregulation of a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .

Pharmacokinetics

It has been shown to have significant inhibitory bioactivity in hepg2 cells, with ic 50 values of 012 and 013 μM, respectively .

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, the compound induces the expression of p21, a general cell cycle inhibitory protein .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological systems.

Uniqueness

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of both piperidine and pyridine rings, along with the sulfonyl group, distinguishes it from other compounds and enhances its versatility in research and industrial applications.

Properties

IUPAC Name

N-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14(22)20-15-2-4-18(5-3-15)26(23,24)21-12-8-17(9-13-21)25-16-6-10-19-11-7-16/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQGSSGXLFQMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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